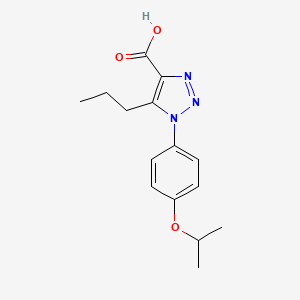

1-(4-Isopropoxyphenyl)-5-propyl-1,2,3-triazole-4-carboxylic acid

描述

属性

IUPAC Name |

1-(4-propan-2-yloxyphenyl)-5-propyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-4-5-13-14(15(19)20)16-17-18(13)11-6-8-12(9-7-11)21-10(2)3/h6-10H,4-5H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCUEZZELSWOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=C(C=C2)OC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-Isopropoxyphenyl)-5-propyl-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound classified as a triazole derivative. Triazoles are five-membered heterocyclic compounds that are notable for their diverse biological activities, including antimicrobial and anticancer properties. This article examines the biological activity of this specific compound, focusing on its pharmacological significance, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a triazole ring substituted with a propyl group at the 5-position and an isopropoxyphenyl group at the 1-position. The carboxylic acid group at the 4-position enhances its reactivity and potential for forming hydrogen bonds.

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-Isopropoxyphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid |

| Molecular Formula | C15H19N3O3 |

| Molecular Weight | 273.33 g/mol |

| CAS Number | 1097050-94-6 |

Biological Activity Overview

Research indicates that triazole derivatives exhibit a wide range of biological activities. Specific investigations into this compound have highlighted its potential in various therapeutic areas:

Antimicrobial Activity

Studies have shown that triazoles can possess significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves inhibition of enzyme activity critical for microbial survival.

Anticancer Properties

Recent research has focused on the anticancer potential of triazole derivatives. In vitro studies have indicated that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved include the modulation of signaling pathways such as PI3K/Akt and MAPK.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The triazole ring can bind to enzymes involved in critical metabolic pathways, leading to reduced enzymatic activity.

- Receptor Modulation : The presence of the carboxylic acid group enhances binding affinity to receptors, potentially modulating their activity.

- Reactive Oxygen Species (ROS) Interaction : Some studies suggest that these compounds may influence ROS levels, contributing to their cytotoxic effects against cancer cells.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other triazole derivatives:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 1-[3-(propan-2-yl)phenyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid | Antimicrobial, Anticancer | Lacks isopropoxy group |

| 5-propyl-1H-1,2,3-triazole-4-carboxylic acid | Anticancer | No phenyl substitution |

| 1-[3-(propan-2-yl)phenyl]-1H-1,2,3-triazole | Antimicrobial | Lacks carboxylic acid group |

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry highlighted a series of triazole derivatives that exhibited potent anticancer activity against various human cancer cell lines. The study found that modifications in substituents significantly influenced biological activity and selectivity towards cancer cells .

- Antimicrobial Activity : Another investigation focused on a related triazole compound demonstrated effective inhibition against gram-positive and gram-negative bacteria. The study emphasized structure-activity relationships that could guide future synthesis of more potent antimicrobial agents .

科学研究应用

Pharmaceutical Applications

Antifungal Activity

1-(4-Isopropoxyphenyl)-5-propyl-1,2,3-triazole-4-carboxylic acid has shown significant antifungal properties. Triazole derivatives are widely used in the treatment of fungal infections due to their mechanism of inhibiting ergosterol synthesis in fungal cell membranes. Studies have demonstrated that compounds in this class can effectively combat various strains of fungi, including those resistant to conventional treatments .

Anticancer Properties

Research indicates that triazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and promoting cell death. Mechanistic studies suggest that it may act through the modulation of signaling pathways involved in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It has been found to reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

Agricultural Applications

Fungicides

In agriculture, this compound can be utilized as a fungicide. Its efficacy against plant pathogens suggests that it could be developed into a crop protection agent. The triazole structure is particularly effective against a wide range of fungal diseases affecting crops, thereby enhancing agricultural productivity .

Herbicidal Properties

Recent studies have indicated that triazole derivatives may exhibit herbicidal activity. This could provide an alternative approach to managing weeds in agricultural settings while minimizing the environmental impact associated with traditional herbicides .

Material Science Applications

Photosensitive Resins

The compound has potential applications in the development of photosensitive resin compositions used in electronics and photolithography. Its chemical structure allows for modifications that can enhance the performance characteristics of these materials, such as lower dielectric constants and improved thermal stability .

Polymer Chemistry

In polymer chemistry, this compound can be incorporated into polymer matrices to impart specific properties such as increased mechanical strength or enhanced thermal resistance. This application is particularly relevant in developing advanced materials for industrial uses .

Case Studies

Case Study 1: Antifungal Efficacy

A study conducted by Alizadeh et al. (2021) evaluated various triazole derivatives' antifungal activities against Candida species. The results indicated that compounds with similar structures to this compound exhibited significant antifungal activity with low minimum inhibitory concentrations (MICs) .

Case Study 2: Anti-inflammatory Mechanisms

Research published by Abdel-Wahab et al. (2024) focused on the anti-inflammatory effects of triazole derivatives. The study highlighted that specific modifications to the triazole ring could enhance anti-inflammatory properties while reducing cytotoxicity to normal cells .

相似化合物的比较

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,3-triazole-4-carboxylic acids are highly dependent on substituents at positions 1 and 4. Below is a comparative analysis of key analogues:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl and trifluoromethyl substituents () enhance antitumor activity due to their electron-withdrawing nature, which may improve target binding.

- Steric Effects : The tert-butyl group in 1-(4-tert-butylphenyl)-5-propyl () introduces significant steric hindrance, which may limit membrane permeability compared to the smaller isopropoxy group.

- Positional Isomerism : The 2-fluorophenyl analogue () demonstrates how substituent position affects molecular conformation and dipole moments, influencing interactions with biological targets.

Computational and Crystallographic Insights

- Structural Characterization : Programs like SHELXL () and WinGX () are widely used for crystallographic refinement. The planar conformation of triazole rings (except for perpendicular fluorophenyl groups in ) highlights the importance of substituent orientation in packing and reactivity .

准备方法

Step 1: Synthesis of Substituted Triazole

- React a 4,5-dibromo-1H-1,2,3-triazole derivative with Grignard reagents (e.g., isopropylmagnesium chloride) in tetrahydrofuran (THF) at low temperatures (~−78°C to 0°C).

- Introduce carbon dioxide (CO₂) gas to carboxylate the intermediate, forming the 4-carboxylic acid derivative.

- Acidify with hydrochloric acid to precipitate the product.

Step 2: Functionalization with Isopropoxyphenyl Group

- Dissolve the carboxylic acid intermediate in a mixed solvent (e.g., THF/METHF).

- React with methyl iodide in the presence of potassium carbonate to methylate the carboxylic acid, forming methyl esters.

- Hydrolyze methyl esters to obtain the free acid.

- This method allows for precise functionalization at specific positions.

- Yields are typically moderate to high (~50-70%).

Preparation via Nucleophilic Substitution and Cycloaddition

- Synthesize a suitable precursor such as 4-bromo-phenyl derivatives.

- Conduct nucleophilic substitution with azide groups.

- Perform cycloaddition with alkynes under copper catalysis to form the triazole core.

- Functionalize the 4-position with carboxylic acid or ester groups as needed.

- React 4-bromo-phenyl derivatives with sodium azide in DMF at elevated temperatures.

- Isolate the azide intermediate.

- Subject the azide to copper-catalyzed cycloaddition with a propyl or other alkynes.

- Hydrolyze or methylate the carboxylate to obtain the free acid.

- Suitable for synthesizing various derivatives with different substituents.

- Requires careful control of reaction conditions to avoid side reactions.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|---|

| One-step azide + β-ketoester | Azide, β-ketoester, K₂CO₃ | 80°C, 16h | Simple, scalable | Moderate yields, purification needed | 30-95% |

| Copper-catalyzed click chemistry | Azide, alkyne, Cu catalyst | 110°C, flow system | High regioselectivity | Requires specialized equipment | High |

| Multistep carboxylation | Halogenated triazole, CO₂ | −78°C to room temp | Precise functionalization | Longer process | 50-70% |

| Nucleophilic substitution + cycloaddition | Aryl halides, NaN₃, Cu | 80-110°C | Versatile | Multiple steps | Varies (50-80%) |

Research Findings and Notes

- The US6642390B2 patent demonstrates a robust one-step synthesis that can be adapted for various substituted triazoles, including phenyl derivatives with isopropoxy groups, by selecting appropriate azide precursors.

- Flow synthesis techniques enhance reaction control, safety, and scalability, especially for azide-alkyne cycloadditions, as shown in recent research articles.

- The multistep approach offers high selectivity and functional group tolerance, suitable for complex derivatives like the target compound.

- Purification often involves column chromatography, crystallization, or filtration, depending on the method.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-isopropoxyphenyl)-5-propyl-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging triazole ring formation. For example, analogous triazole-carboxylic acids are synthesized by reacting substituted anilines with isocyanides to form intermediates, followed by azide cyclization . Key factors include:

- Temperature : Optimal cyclization occurs at 60–80°C.

- Catalyst : Cu(I) salts (e.g., CuBr) improve regioselectivity.

- Purification : Acidic workup (e.g., HCl) isolates the carboxylic acid moiety.

- Yield Optimization : Adjusting stoichiometry of azide and alkyne precursors (1:1.2 molar ratio) maximizes triazole formation .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substituent positions (e.g., isopropoxy phenyl protons at δ 1.2–1.4 ppm) and triazole ring carbons (~δ 140–150 ppm) .

- HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

- FTIR : Carboxylic acid C=O stretch (~1700 cm) and triazole C-N stretches (~1500 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C _{20}N _{3} $: 302.15 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in enzyme inhibition assays involving this compound?

- Methodological Answer : Contradictions may arise from assay conditions or off-target effects. Strategies include:

- Dose-Response Curves : Test a wide concentration range (nM–µM) to identify true IC values.

- Selectivity Profiling : Use kinase panels or proteome-wide screens to rule out non-specific binding .

- Structural Modeling : Dock the compound into target enzyme active sites (e.g., using AutoDock Vina) to assess steric/electronic compatibility .

- Control Experiments : Compare with structurally similar analogs (e.g., fluorophenyl or methyl-substituted triazoles) to isolate substituent effects .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer :

- Prodrug Design : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) for enhanced membrane permeability .

- Formulation : Use cyclodextrin complexes or lipid nanoparticles to increase aqueous solubility .

- pH Adjustment : Prepare sodium salts (carboxylate form) for intravenous administration .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce oxidative degradation .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., kinases) over 100-ns trajectories to assess stability.

- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data from analogous triazoles .

- ADMET Prediction : Tools like SwissADME estimate permeability (e.g., Caco-2 cell models) and cytochrome P450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。